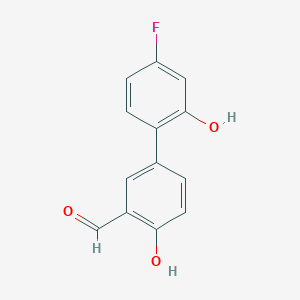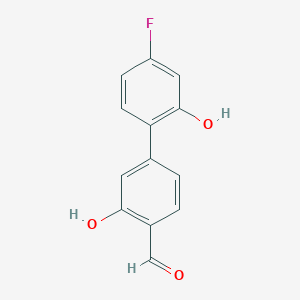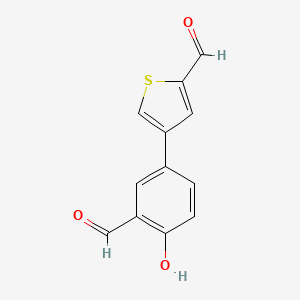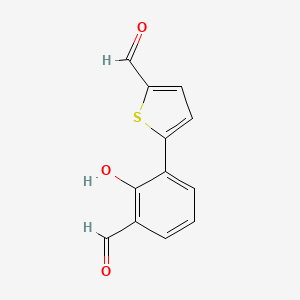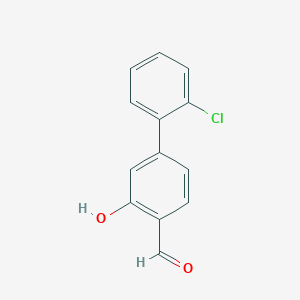
4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%
Overview
Description
4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% (4-FHP) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. 4-FHP has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. In addition, 4-FHP has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has also been used in studies of its effects on the activity of enzymes involved in metabolic pathways, as well as its effects on the production of reactive oxygen species (ROS). In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% inhibits the activity of enzymes involved in metabolic pathways, leading to a decrease in the production of reactive oxygen species (ROS). In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, leading to a decrease in the production of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% have been studied in a variety of organisms, including bacteria, yeast, and mammals. 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of enzymes involved in metabolic pathways, leading to a decrease in the production of reactive oxygen species (ROS). In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, leading to a decrease in the production of these compounds.
Advantages and Limitations for Lab Experiments
The use of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is relatively easy to synthesize, and the reaction is typically carried out in aqueous solution. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to a decrease in the production of reactive oxygen species (ROS). However, there are some limitations to the use of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments. For example, 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is toxic in high concentrations and should be handled with care. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, leading to a decrease in the production of these compounds.
Future Directions
The potential future directions for 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% research include further studies of its effects on metabolic pathways and its potential applications in biochemistry and physiology. In addition, further research could be conducted on the mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% and its potential therapeutic applications. Finally, research could be conducted on the synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% and its potential uses as a reagent for the synthesis of other compounds.
Synthesis Methods
4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% can be synthesized in a two-step process, starting with the reaction of 5-fluoro-2-hydroxybenzaldehyde and formic acid. This reaction produces a product known as 4-(5-fluoro-2-hydroxyphenyl)-2-formylphenol. The product is then treated with a base such as potassium hydroxide, which reacts with the formyl group to produce 4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. This method of synthesis is relatively straightforward, and the reaction is typically carried out in aqueous solution.
properties
IUPAC Name |
5-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-2-4-13(17)11(6-10)8-1-3-12(16)9(5-8)7-15/h1-7,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVERCEDGIDZZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685109 | |
| Record name | 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1111120-19-4 | |
| Record name | 5'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







